2-Bromo-5-(2-methoxy-2-propyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
2-bromo-5-(2-methoxypropan-2-yl)thiophene |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,10-3)6-4-5-7(9)11-6/h4-5H,1-3H3 |
InChI Key |
AWWRZNORPPCFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 2 Methoxy 2 Propyl Thiophene and Its Precursors
Direct Bromination Approaches for Thiophene (B33073) Core
The final step in a logical synthesis of the target compound is the selective bromination of the 2-substituted thiophene precursor. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions like bromination.
For 2-substituted thiophenes, electrophilic substitution, such as bromination, predominantly occurs at the C5 position. This high regioselectivity is attributed to the electronic activation provided by the substituent at the C2 position, which directs incoming electrophiles to the opposite, sterically unhindered, and electronically enriched C5 position. Studies on various substituted thiophenes have demonstrated that bromination can readily take place with high regioselectivity, often exceeding 99% for the 2-position (or 5-position in a 2-substituted ring). tandfonline.com
Alternative strategies for achieving high regioselectivity include directed lithiation followed by quenching with a bromine source. For instance, a thiophene derivative can be treated with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate a specific carbon atom, creating a nucleophilic lithiated intermediate. google.com Subsequent reaction with elemental bromine (Br₂) introduces a bromine atom at that precise location. google.commdpi.com This method offers excellent control over the position of bromination.
The outcome of the bromination reaction is highly dependent on the chosen conditions. A variety of reagents and solvents can be employed to achieve efficient and selective bromination of the thiophene core. N-Bromosuccinimide (NBS) is a commonly used reagent that provides a mild source of electrophilic bromine, often leading to clean reactions with high yields. tandfonline.com
The table below summarizes various conditions used for the bromination of thiophene and its derivatives.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Highly regioselective for the 2-position in substituted thiophenes. tandfonline.com |
| Bromine (Br₂) | Acetic Acid / Chloroform | Controlled, often low temperatures | A strong and direct brominating agent. mdpi.com |
| Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | Ethylene Dichloride | < 40 °C | An alternative system for generating electrophilic bromine in situ. google.com |
| n-BuLi followed by Br₂ | Tetrahydrofuran (B95107) (THF) | -78 °C to Room Temperature | A two-step process involving regioselective lithiation before bromination. google.com |
Installation of the 2-Methoxy-2-Propyl Side Chain
The synthesis of the key precursor, 2-(2-methoxy-2-propyl)thiophene, involves a two-stage process: first, the creation of a tertiary alcohol on the thiophene ring, and second, the conversion of this alcohol into a methyl ether.
Alkylation to Form the Tertiary Alcohol: The initial step is the formation of 2-(thiophen-2-yl)propan-2-ol. chemicalbook.comchemicalbook.com A standard and effective method to achieve this is through the reaction of a thiophene-based organometallic reagent with a ketone. Specifically, thiophene can be deprotonated at the C2 position using a strong base such as n-butyllithium (n-BuLi) in an inert solvent like THF at low temperatures. The resulting 2-lithiothiophene is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the intermediate alkoxide to yield the tertiary alcohol, 2-(thiophen-2-yl)propan-2-ol.
Ether Formation (Etherification): The conversion of the tertiary alcohol to the desired methyl ether is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.com This classic Sₙ2 reaction involves two key steps:
Deprotonation: The tertiary alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a sodium alkoxide. This greatly enhances the nucleophilicity of the oxygen atom.
Nucleophilic Substitution: The resulting alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The alkoxide displaces the iodide or sulfate leaving group in an Sₙ2 reaction to form the final ether product. masterorganicchemistry.com
While acid-catalyzed dehydration of alcohols can also form ethers, this method is generally more suitable for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com For tertiary alcohols, acid-catalyzed conditions can lead to competing elimination reactions, reducing the yield of the desired ether.
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Versatile Sₙ2 reaction; works well for primary, secondary, and tertiary alkoxides reacting with methyl or primary alkyl halides. masterorganicchemistry.com |
| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄) | Mainly used for symmetrical ethers from primary alcohols; risk of elimination side-reactions with tertiary alcohols. masterorganicchemistry.com |
In the context of synthesizing 2-Bromo-5-(2-methoxy-2-propyl)thiophene, stereochemical control is not a relevant consideration for the formation of the side chain. The key carbon atom in the side chain, C2 of the propyl group, is a tertiary carbon bonded to a methoxy (B1213986) group, a thiophene ring, and two methyl groups. Since two of the substituents on this carbon are identical (methyl groups), it is not a stereocenter and the molecule is achiral. Therefore, no stereoisomers can be formed during the installation of this specific side chain.
Multicomponent and Sequential Reaction Strategies
The synthesis described above, involving sequential steps of lithiation, ketone addition, etherification, and finally bromination, is a prime example of a sequential reaction strategy . Each step is carried out in a specific order to build the complexity of the molecule, with purification of intermediates often performed between steps. This linear approach allows for precise control over the construction of the final product. mdpi.commdpi.com
Alternatively, multicomponent reactions (MCRs) offer a more convergent approach to synthesizing highly substituted thiophenes. tandfonline.com MCRs involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants. nih.govbohrium.com A well-known example is the Gewald three-component reaction, which synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. tandfonline.com While a specific MCR to directly produce this compound is not prominently documented, these strategies are powerful tools for efficiently generating diverse libraries of substituted thiophenes from simple precursors in a single pot. nih.govresearchgate.net
Convergent Synthesis Approaches
One potential convergent strategy begins with a differentially substituted thiophene, such as 2,5-dibromothiophene (B18171). Through regioselective metal-halogen exchange, one bromine atom can be converted into a nucleophilic site (e.g., a lithiated species), which can then react with an electrophilic precursor of the 2-methoxy-2-propyl group, such as acetone. The resulting tertiary alcohol can subsequently be methylated. This method hinges on the ability to perform the initial metal-halogen exchange selectively at one of the bromine positions, which is often achievable under controlled temperature conditions.
Another convergent approach involves the synthesis of precursors to thiophene-based quinoids, which demonstrates the principle of coupling distinct molecular halves. technion.ac.il Applying this logic, one could synthesize a brominated thiophene boronic acid and couple it with a partner containing the alkyl-methoxy side chain via a palladium-catalyzed cross-coupling reaction, such as a Suzuki reaction. researchgate.netresearchgate.net This modular approach is central to building diverse substituted thiophenes.
Tandem Reactions in this compound Synthesis
Tandem reactions, also known as cascade or domino reactions, involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These processes are highly atom- and step-economical. While a specific tandem reaction for the direct synthesis of this compound is not reported, several tandem strategies for creating polysubstituted thiophenes exist and illustrate the potential of this approach. bohrium.com
For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient pathway to various substituted thiophenes. derpharmachemica.comorganic-chemistry.org Another powerful strategy involves a tandem sequence of thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration, which can yield highly functionalized thiophenes from readily available starting materials. bohrium.comorganic-chemistry.org A hypothetical tandem approach to the target molecule could involve the construction of the thiophene ring from acyclic precursors that already contain the necessary carbon skeletons for the bromo and 2-methoxy-2-propyl substituents, which are then cyclized in one pot. For example, a reaction involving a tandem Henry reaction and nucleophilic substitution on sulfur has been developed for the synthesis of 2-nitrothiophenes, showcasing the utility of cascade processes in building complex thiophene rings. researchgate.net
Synthesis of Structural Analogues and Precursors
The synthesis of structural analogues and precursors is well-documented and provides a solid foundation for understanding the chemistry required to produce this compound. These methods include the preparation of various alkyl-, methoxy-, and bromo-substituted thiophenes.
Preparation of Related Alkyl- and Methoxy-Substituted Bromothiophenes
The preparation of brominated thiophenes is a fundamental transformation. Thiophene can be directly brominated to form 2-bromothiophene (B119243) with high selectivity using reagents like N-Bromosuccinimide (NBS) or a combination of hydrobromic acid and hydrogen peroxide. jcu.edu.augoogle.com The reaction of potassium bromate (B103136) (KBrO3) with thiophene in the presence of HBr is another high-yield method that avoids the formation of the 2,5-dibrominated byproduct. semanticscholar.org
The introduction of alkyl groups can be achieved through methods like the Kumada coupling, which involves the reaction of a halothiophene with a Grignard reagent from a haloalkane. jcu.edu.au This palladium-catalyzed cross-coupling is highly efficient for adding short, long, or branched alkyl chains to the thiophene core. jcu.edu.au
Methoxy-substituted thiophenes can be prepared through various routes. For instance, nucleophilic aromatic substitution on a suitably activated thiophene ring can introduce a methoxy group. The synthesis of a methoxy-substituted diketopyrrolopyrrole (DPP) core involved creating a 4-methoxythiophene-2-carbonitrile (B12938322) precursor, highlighting a multi-step approach to introducing methoxy groups onto a thiophene ring alongside other functionalities. nih.gov
Below is a data table summarizing synthetic methods for related bromothiophenes.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Thiophene | HBr, H₂O₂ | 2-Bromothiophene | >95% | google.com |
| Thiophene | KBrO₃, HBr | 2-Bromothiophene | High | semanticscholar.org |
| 2-Methylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-5-methylthiophene | — | researchgate.net |
| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-hexylthiophene | — | jcu.edu.au |
Modular Synthesis of Thiophene Building Blocks
Modular synthesis relies on the use of versatile, pre-functionalized building blocks that can be combined in various ways to create a library of complex molecules. In thiophene chemistry, this often involves a core thiophene structure that is sequentially functionalized using regioselective reactions.
A powerful example of this approach is the use of 2-bromothiophene or 2,5-dibromothiophene as a scaffold. acs.orgnih.gov One of the bromo-substituents can be used as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide variety of aryl or alkyl groups. researchgate.netacs.org The remaining bromo-group can then be subjected to a different reaction, allowing for the controlled, stepwise construction of unsymmetrically disubstituted thiophenes.
This modular strategy was effectively used in the preparation of 5-substituted thiophene-2-yl C-nucleosides. acs.orgnih.gov A key intermediate, 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose, was subjected to a series of palladium-catalyzed cross-coupling reactions with different organometallics to generate a range of 5-alkyl and 5-arylthiophene C-nucleosides. acs.orgnih.gov This highlights how a single, versatile brominated thiophene building block can provide access to a multitude of complex derivatives. This principle is directly applicable to the synthesis of diverse functionalized thiophenes for materials science and medicinal chemistry. nih.gov
Potential Applications
Building Block in Organic Synthesis
As a functionalized bromothiophene, it serves as a valuable building block for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it a useful precursor for the preparation of substituted thiophenes that could be intermediates in the synthesis of pharmaceuticals or agrochemicals.
Suzuki-Miyaura Coupling for Arylation/Alkylation at the Bromine Position
Precursor for Materials Science
The most promising applications for this compound likely lie in materials science. It can be used as a monomer or a comonomer in the synthesis of conjugated polymers. The resulting polymers would have a thiophene-based backbone with pendant 2-methoxy-2-propyl groups. These bulky, solubilizing groups would likely render the polymers highly processable, which is a significant advantage in the fabrication of organic electronic devices. nih.gov The electronic properties of such polymers could be tuned by copolymerizing this monomer with other aromatic or heteroaromatic units, making it a potentially valuable component in the design of new materials for organic solar cells and transistors. rsc.org
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic and Application Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-Bromo-5-(2-methoxy-2-propyl)thiophene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.
The synthesis of disubstituted thiophenes can potentially yield different regioisomers. NMR spectroscopy is crucial for unequivocally determining the substitution pattern and thus confirming the regioisomeric purity of the target compound. For this compound, the key is the analysis of the signals from the thiophene (B33073) ring protons.
In a 2,5-disubstituted thiophene, the two protons on the ring are chemically equivalent in some respects and typically appear as a pair of doublets due to coupling with each other. The specific chemical shifts and coupling constants are characteristic of the substitution pattern. For instance, the expected ¹H NMR spectrum of this compound would show two doublets in the aromatic region, confirming the presence of protons at the C3 and C4 positions. In contrast, other isomers, such as 2-Bromo-4-(2-methoxy-2-propyl)thiophene, would exhibit a more complex splitting pattern or different chemical shifts.
¹³C NMR spectroscopy further corroborates the structure by showing the expected number of carbon signals with chemical shifts influenced by the attached substituents. The carbon atom attached to the bromine (C2) would be shifted to a higher field compared to an unsubstituted thiophene, while the carbon attached to the bulky alkyl group (C5) would also have a characteristic shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for substituted thiophenes. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | 6.8 - 7.0 | 125 - 130 |
| Thiophene H-4 | 6.6 - 6.8 | 120 - 125 |
| Methoxy (B1213986) (-OCH₃) | 3.1 - 3.4 | 50 - 55 |
| Propyl Methyl (-CH₃) | 1.5 - 1.7 | 25 - 30 |
| Thiophene C-2 (C-Br) | - | 110 - 115 |
| Thiophene C-5 (C-Alkyl) | - | 150 - 155 |
| Propyl Quaternary C | - | 75 - 80 |
This interactive table provides predicted NMR data. Specific values are dependent on the solvent and experimental conditions.
NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from the reaction mixture. azom.com When this compound is used as a starting material, for example in a Suzuki or Stille cross-coupling reaction, NMR can track the consumption of the reactant and the formation of the product. researchgate.netresearchgate.net
The key spectral changes to monitor would be:
Disappearance of Reactant Signals: The characteristic doublet signals of the thiophene protons in this compound would decrease in intensity as the reaction proceeds.
Appearance of Product Signals: New signals corresponding to the protons of the newly formed product would appear and grow over time. For instance, in a Suzuki coupling with phenylboronic acid, new signals in the aromatic region corresponding to the phenyl group would emerge. unimib.it
Shift in Thiophene Proton Signals: The chemical environment of the remaining thiophene proton would change upon replacement of the bromine atom, leading to a shift in its corresponding NMR signal.
By integrating the signals of the reactant and product, the percentage conversion and reaction kinetics can be determined without the need for isolation and purification of the intermediates or products at each time point. acs.org This is particularly useful for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR and Raman spectroscopy are highly effective for identifying the transformation of functional groups during a chemical reaction involving this compound. iosrjournals.org The spectra of the starting material would exhibit characteristic vibrational bands for the C-Br stretch, the thiophene ring modes, and the vibrations associated with the 2-methoxy-2-propyl group. researchgate.net
When this compound undergoes a reaction, such as a cross-coupling or a substitution reaction where the bromine atom is replaced, the following spectral changes would be observed:
Disappearance of the C-Br Stretching Band: The vibration corresponding to the carbon-bromine bond, typically found in the lower frequency region of the infrared spectrum (around 500-600 cm⁻¹), would disappear upon successful substitution.
Appearance of New Bands: New vibrational modes corresponding to the newly formed bond will appear. For example, in the formation of a carbon-carbon bond, new skeletal vibrations may be observed. If a cyano group were introduced, a strong, sharp band around 2200-2250 cm⁻¹ would appear.
Shifts in Thiophene Ring Vibrations: The vibrational frequencies of the thiophene ring are sensitive to the nature of the substituents. researchgate.net The replacement of the electron-withdrawing bromine atom with another group will cause shifts in the positions of the C=C and C-S stretching modes of the thiophene ring. xisdxjxsu.asia
Raman spectroscopy can be particularly useful for monitoring reactions in situ, especially in aqueous media, and for observing vibrations of non-polar bonds that are weak in the IR spectrum. figshare.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges. Actual peak positions can be influenced by the molecular environment.)
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch (aromatic) | 3100 - 3000 | FT-IR, Raman |
| C-H stretch (aliphatic) | 3000 - 2850 | FT-IR, Raman |
| C=C stretch (thiophene ring) | 1550 - 1400 | FT-IR, Raman |
| C-O stretch (ether) | 1150 - 1085 | FT-IR |
| C-S stretch (thiophene ring) | 850 - 600 | FT-IR, Raman |
| C-Br stretch | 600 - 500 | FT-IR |
This interactive table presents expected vibrational frequencies for key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like thiophene derivatives, this technique provides valuable information about the extent of conjugation and the effects of substituents on the electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions associated with the conjugated π-system of the thiophene ring. The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the ring. researchgate.net
Chromophore: The thiophene ring itself acts as the primary chromophore.
Substituent Effects: The bromine atom, being an auxochrome, can cause a bathochromic (red) shift of the λmax compared to unsubstituted thiophene due to its lone pair of electrons interacting with the π-system. The 2-methoxy-2-propyl group, being an alkyl group, has a smaller electronic effect but can still influence the absorption profile.
UV-Vis spectroscopy is particularly powerful for analyzing reactions that alter the conjugation of the system. For example, if this compound is used in a cross-coupling reaction to synthesize a larger conjugated molecule (e.g., by coupling it to another aromatic ring), a significant bathochromic shift in the λmax would be observed. nih.gov This is because extending the π-conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring lower energy (longer wavelength) light to promote an electronic transition. This effect is a clear indicator of the successful formation of the more extended conjugated system.
Table 3: Expected Electronic Transitions for this compound (Note: λmax values are estimations and are highly dependent on the solvent.)
| Type of Transition | Associated Orbitals | Expected λmax Region (nm) |
| π → π | Pi bonding to pi anti-bonding | 230 - 270 |
| n → π | Non-bonding to pi anti-bonding | Potentially longer wavelengths, often weak |
This interactive table outlines the expected electronic transitions for the compound.
Solvatochromic Behavior in Related Compounds
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon that provides significant insight into the electronic properties of molecules, particularly those with donor-π-acceptor (D–π–A) structures. While specific solvatochromic data for this compound is not extensively documented, the behavior of related thiophene derivatives offers a strong basis for understanding its potential characteristics. Thiophene-based compounds are known to exhibit significant solvatochromic shifts, indicating a change in the dipole moment between the ground and excited states. rsc.orgnih.gov
In many thiophene derivatives, an intramolecular charge transfer (ICT) is responsible for their photophysical properties. rsc.org The absorption and fluorescence emission spectra of these compounds show a pronounced bathochromic (red) shift as the solvent polarity increases. For instance, studies on push-pull thiophene systems have demonstrated large shifts in fluorescence emission spectra when moving from nonpolar solvents like cyclohexane (B81311) to polar solvents like DMSO. rsc.orgnih.gov This behavior is attributed to the stabilization of the more polar excited state by the polar solvent molecules.
The extent of this shift can be correlated with solvent polarity parameters using models like the Kamlet-Taft, Catalán, or Laurence models. rsc.org These multiparametric approaches help to distinguish between non-specific solute-solvent interactions (like dipolarity/polarizability) and specific interactions (like hydrogen bonding). For many thiophene derivatives, non-specific interactions, particularly the solvent's dipolarity and polarizability, are found to play a dominant role in their solvatochromic behavior. rsc.orgnih.gov The study of such behavior in structurally analogous compounds is crucial for tuning the optical properties of thiophene-based materials for applications in organic electronics and sensors. rsc.org
Table 1: Example of Solvatochromic Shift in Related Thiophene Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| MOT* | Cyclohexane | 341 | 407 | 66 |
| MOT* | DMSO | 359 | 473 | 114 |
| DMAT** | Cyclohexane | 377 | 473 | 96 |
| DMAT** | DMSO | 403 | 635 | 232 |
*MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile **DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile Data extracted from a study on D–π–A thiophene based derivatives. rsc.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for the characterization of newly synthesized organic compounds, providing essential information about their molecular weight and structure.
In the synthesis of thiophene derivatives, including this compound, mass spectrometry is a primary tool for confirming the identity of the desired product. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. acs.orgnih.gov
For this compound (C₈H₁₁BrOS), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is a key indicator, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z). This isotopic signature is a powerful diagnostic tool for confirming the successful incorporation of bromine into the target structure and for identifying brominated byproducts in a reaction mixture. nih.gov
The fragmentation patterns observed in mass spectrometry offer a detailed map of a molecule's structure. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. nist.gov
For this compound, the fragmentation pathways can be predicted based on the stability of the resulting carbocations and radical species. Key fragmentation events would likely include:
Alpha-Cleavage: The bond between the tertiary carbon of the propyl group and the thiophene ring is susceptible to cleavage. A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable oxonium ion.
Loss of Methoxy Group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH) following hydrogen rearrangement.
Cleavage of the Propyl Group: The entire 2-methoxy-2-propyl side chain could be lost as a radical or a cation.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, although this often requires higher energy. Common losses include fragments corresponding to C₂H₂S or the bromo-substituted portions. nist.govnist.gov
Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br), resulting in an ion corresponding to the de-brominated molecule.
The analysis of these fragmentation pathways allows for the unambiguous structural confirmation of the target molecule and the differentiation between isomers. nih.govcore.ac.uk
Table 2: Predicted Key Mass Fragments for this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z (for ⁷⁹Br) |
|---|---|---|
| [C₇H₈BrOS]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) | 220 |
| [C₇H₈BrS]⁺ | M⁺˙ - •OCH₃ | 204 |
| [C₄H₂BrS]⁺ | M⁺˙ - •C(CH₃)₂OCH₃ | 161 |
| [C₈H₁₁OS]⁺ | M⁺˙ - •Br | 155 |
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related brominated thiophene compounds provides valuable insights into the expected solid-state conformation. researchgate.net
Studies on compounds like 2,5-bis(5-bromo-2-thienyl)thiophene have revealed detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For instance, the C-Br and C-S bond lengths and the angles within the thiophene ring can be determined with very high precision. In the crystal lattice of such compounds, molecules often arrange in specific packing motifs, influenced by non-covalent interactions like π-π stacking or halogen bonding.
If single crystals of this compound were to be analyzed, X-ray crystallography would provide unambiguous confirmation of:
The substitution pattern on the thiophene ring.
The exact bond lengths and angles of the entire molecule.
The conformation of the 2-methoxy-2-propyl side chain relative to the thiophene ring.
The nature of intermolecular interactions, which govern the crystal packing and macroscopic properties of the material.
This technique is unparalleled in its ability to provide a definitive structural proof, resolving any ambiguities that might remain after analysis by other spectroscopic methods. researchgate.net
Table 3: Representative Crystallographic Data for a Related Compound: 2,5-Bis(5-bromo-2-thienyl)thiophene
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₆Br₂S₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.6216 (16) |
| b (Å) | 30.003 (6) |
| c (Å) | 5.8841 (13) |
| β (°) | 90.0 |
| Volume (ų) | 1345.5 (5) |
Data from a study on 2,5-Bis(5-bromo-2-thienyl)thiophene. researchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular attributes of 2-Bromo-5-(2-methoxy-2-propyl)thiophene.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. mdpi.comresearchgate.net
| Parameter | Significance |
|---|---|
| HOMO Energy | Correlates with the ionization potential and electron-donating ability. |
| LUMO Energy | Correlates with the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate charge distribution. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential. nih.gov
For this compound, the MEP map would likely show a region of negative potential around the sulfur and oxygen atoms due to their high electronegativity, making them potential sites for electrophilic interaction. The bromine atom, while electronegative, can also participate in halogen bonding. The hydrogen atoms of the propyl group and the thiophene (B33073) ring would exhibit a more positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov This analysis helps in understanding intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the delocalization of electron density and the strength of specific orbital interactions.
The three-dimensional structure and conformational preferences of a molecule are crucial determinants of its physical and chemical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the single bond connecting the thiophene ring to the 2-methoxy-2-propyl group can lead to different conformers.
Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating this bond to identify the energy minima corresponding to stable conformers and the energy barriers separating them. This analysis would reveal the most stable three-dimensional arrangement of the molecule and provide information about its flexibility, which can be important for its interaction with other molecules or its packing in the solid state.
Reaction Mechanism Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most favorable reaction pathways.
The energetic profile of a reaction pathway provides a quantitative description of the energy changes that occur as reactants are converted into products. Key features of an energetic profile include the energies of intermediates and, most importantly, the activation energies associated with the transition states. The activation energy determines the rate of a reaction, with lower activation energies corresponding to faster reactions.
For this compound, a common reaction of interest is the Suzuki cross-coupling reaction, where the bromine atom is replaced by an aryl or vinyl group. researchgate.netresearchgate.net Computational modeling of this reaction would involve calculating the energetic profile for the key steps of the catalytic cycle: oxidative addition of the thiophene to the palladium catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net Such studies can provide valuable insights into the factors that control the efficiency and selectivity of the reaction. researchgate.net
| Reaction Step | Description | Computational Insight |
|---|---|---|
| Oxidative Addition | The palladium catalyst inserts into the C-Br bond of the thiophene. | Calculation of the activation energy for this step helps in understanding the initiation of the catalytic cycle. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium catalyst. | Modeling this step can reveal the role of the base and solvent in facilitating the transfer. |
| Reductive Elimination | The two organic groups on the palladium catalyst couple and are eliminated to form the new C-C bond. | The energy barrier for this final step determines the rate of product formation and catalyst turnover. |
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies published for the compound “this compound” that align with the requested outline.
Detailed research findings, data tables, and specific discussions on the transition state characterization, solvent effects, predicted spectroscopic properties (IR/UV-Vis), nonlinear optical properties, and quantitative structure-reactivity relationships for this particular molecule are not present in the public domain.
Therefore, it is not possible to generate a scientifically accurate article with the required detailed findings and data strictly adhering to the provided structure for "this compound".
Applications of 2 Bromo 5 2 Methoxy 2 Propyl Thiophene in Materials Science and Organic Electronics
Precursor for Organic Semiconductor Synthesis
In the synthesis of organic semiconductors, 2-Bromo-5-(2-methoxy-2-propyl)thiophene provides a versatile thiophene (B33073) unit that can be incorporated into larger conjugated systems. The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling, which are instrumental in extending the π-conjugation of the molecular backbone. This extension is crucial for achieving the desired electronic properties, such as charge carrier mobility and light absorption/emission characteristics, necessary for semiconductor performance. The 2-methoxy-2-propyl side chain enhances the solubility of the resulting materials in organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices.
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based polymers and small molecules are widely used for this purpose due to their excellent electronic properties and stability.
The use of this compound as a monomer allows for the synthesis of polymers with tailored properties for OFET applications. The 2-methoxy-2-propyl group can influence the molecular packing and film morphology of the semiconductor, which are critical for efficient charge transport. By carefully designing the polymer structure using this building block, it is possible to achieve high charge carrier mobilities, a key performance metric for OFETs. While specific performance data for semiconductors derived solely from this compound is not extensively documented in dedicated public studies, the performance of analogous polythiophenes provides a benchmark for expected capabilities.
Table 1: Representative Performance of Thiophene-Based OFETs
| Polymer Type | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| Regioregular Poly(3-hexylthiophene) | 0.01 - 0.1 | > 10⁶ | Spin Coating |
This table presents typical data for polymers made from similar thiophene monomers to illustrate the performance range achievable.
In the field of organic photovoltaics (OPVs), or solar cells, materials are needed that can efficiently absorb sunlight and convert it into electrical energy. This requires materials with a suitable bandgap for light absorption and appropriate energy levels (HOMO/LUMO) for efficient charge separation and transport. Donor-acceptor (D-A) copolymers, which consist of alternating electron-rich (donor) and electron-poor (acceptor) units, are a dominant class of materials for OPVs.
This compound can be used to synthesize the donor segments of these copolymers. The thiophene ring is naturally electron-rich, and the attached side group can be used to fine-tune the electronic properties and solubility of the resulting polymer. By polymerizing this monomer with an appropriate acceptor comonomer, it is possible to create materials with broad absorption spectra and optimized energy levels, leading to high power conversion efficiencies (PCE) in OPV devices. chemimpex.comnbinno.com
Organic Light-Emitting Diodes (OLEDs) are widely used in displays and lighting applications. The active layer of an OLED consists of an organic material that emits light when an electric current is passed through it. The color and efficiency of the emission are determined by the molecular structure of the material.
Conjugated polymers and oligomers derived from this compound can be designed to have specific emission properties. The extended π-conjugated system of these materials can be tuned to emit light across the visible spectrum. The 2-methoxy-2-propyl group helps to prevent aggregation in the solid state, which can otherwise quench luminescence and reduce device efficiency. Therefore, this monomer is a valuable component in the synthesis of emissive materials for high-performance OLEDs. chemimpex.com
Building Block for Conjugated Oligomers and Polymers
The chemical structure of this compound makes it an ideal building block for creating a wide range of conjugated oligomers and polymers with tailored properties for electronic and optoelectronic applications. chemimpex.com
For polythiophenes with substituents at the 3-position (or in this case, a related 5-substituted 2-bromo-thiophene), the orientation of the monomer units in the polymer chain is critical. Regioregular polymers, where the monomer units are all connected in a head-to-tail fashion, have a more planar backbone and exhibit a higher degree of crystallinity. cmu.edu This leads to enhanced π-orbital overlap between adjacent rings, resulting in improved charge carrier mobility and optical properties compared to their regiorandom counterparts. cmu.edu
The synthesis of regioregular polythiophenes can be achieved through methods like the McCullough or Rieke polymerization, which involve the formation of a specific organometallic intermediate from the brominated thiophene monomer. nih.govbohrium.com The use of this compound in these synthetic routes would allow for the creation of regioregular polymers where the 2-methoxy-2-propyl group imparts desirable processing characteristics.
Table 2: Comparison of Regioregular vs. Regiorandom Poly(3-alkylthiophene)
| Property | Regioregular | Regiorandom |
|---|---|---|
| UV-Vis Absorption λₘₐₓ (nm) | 550 - 610 | 480 - 520 |
| Electrical Conductivity (S/cm) | 10² - 10³ | 10⁻³ - 10⁻¹ |
| OFET Mobility (cm²/Vs) | 10⁻² - 10⁻¹ | 10⁻⁵ - 10⁻⁴ |
This table illustrates the significant impact of regioregularity on the properties of polythiophenes, based on data for analogous poly(3-alkylthiophene)s.
Donor-Acceptor-Donor (D-A-D) systems are a class of molecules and polymers where an electron-deficient acceptor unit is flanked by electron-rich donor units. This molecular design leads to strong intramolecular charge transfer (ICT), which significantly lowers the bandgap of the material. mdpi.com Materials with low bandgaps are particularly useful for applications in OPVs, as they can absorb a larger portion of the solar spectrum, and in near-infrared (NIR) OLEDs and photodetectors.
This compound serves as an excellent starting material for the donor segments in D-A-D architectures. Through cross-coupling reactions, two units of the parent thiophene can be attached to a central acceptor molecule to form a D-A-D oligomer. Alternatively, the brominated monomer can be copolymerized with an acceptor monomer to create a D-A polymer chain. rsc.org The specific properties of the resulting material can be finely tuned by the choice of the acceptor unit and the nature of the side chains on the thiophene donor.
Role in Dye-Sensitized Solar Cells (DSSCs)
In the field of dye-sensitized solar cells (DSSCs), the design of organic sensitizer (B1316253) dyes is crucial for achieving high power-conversion efficiencies. These dyes typically follow a donor-π-bridge-acceptor (D-π-A) architecture. The compound this compound is an ideal precursor for constructing such dyes.
The thiophene ring itself is an excellent component for the π-bridge in organic dyes due to its electron-rich nature and ability to facilitate charge transfer from the donor to the acceptor. The key role of this compound is to act as an intermediate building block. The bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.govnsf.gov This allows for the straightforward chemical linkage of the thiophene unit to other aromatic systems, enabling the construction of the larger, conjugated dye molecule. For instance, it can be coupled with a donor moiety (like triphenylamine) on one side and an acceptor/anchoring group (like cyanoacetic acid) on the other to complete the D-π-A structure.
The 2-methoxy-2-propyl group, while not directly part of the conjugated backbone, would play a critical supporting role. Its presence is intended to enhance the solubility of the final dye molecule in organic solvents. postech.ac.kr Good solubility is essential for the purification of the dye and for its effective adsorption onto the titanium dioxide (TiO₂) photoanode during device fabrication. Furthermore, bulky side chains can help to suppress dye aggregation on the TiO₂ surface, a phenomenon that often leads to decreased efficiency.
Application in Semiconducting Liquid Crystal Materials
Thiophene-based molecules are widely used in the development of organic semiconductors, including those that exhibit liquid crystalline (mesophase) behavior. acs.org These materials combine the charge-transport properties of a semiconductor with the self-assembling and processability features of a liquid crystal. The rigid, planar structure of the thiophene ring makes it an excellent component of the mesogenic (liquid crystal-forming) core.
In this context, this compound can be used as a starting material to synthesize more complex, elongated molecules necessary for liquid crystal formation. The bromo- group allows for the extension of the conjugated core by coupling it with other aromatic rings like phenyl, carbazole, or even other thiophene units. acs.org This molecular engineering is used to create the specific rod-like or disc-like shapes that encourage the formation of nematic or smectic liquid crystal phases. researchgate.net
The 2-methoxy-2-propyl group would function as a terminal, flexible side chain. Such chains are crucial for lowering the melting point of the molecule and enabling the existence of a liquid crystal phase over a broad and useful temperature range. The bulkiness of this group helps to control the intermolecular spacing and packing of the molecules within the liquid crystalline phase, which in turn influences the material's charge carrier mobility.
**6.5. Influence of the Methoxy-Propyl Group on Material Properties
The 2-methoxy-2-propyl substituent is a key feature of the molecule, imparting specific properties that are highly desirable in organic electronic materials. Its influence can be divided into two main categories: solubility modulation and the combination of steric and electronic effects.
One of the major advantages of organic semiconductors is their potential for low-cost fabrication via solution-based techniques like spin-coating, inkjet printing, and roll-to-roll processing. ntu.edu.tw For these methods to be effective, the active material must be sufficiently soluble in common organic solvents. Unsubstituted polythiophenes or large conjugated molecules are often poorly soluble due to strong intermolecular π-π stacking.
The attachment of flexible or branched alkyl and alkoxy side chains is a well-established strategy to overcome this limitation. postech.ac.kr The 2-methoxy-2-propyl group serves this purpose effectively. Its branched, three-dimensional structure disrupts the close packing of the thiophene-based molecules or polymer chains, weakening the intermolecular forces and thereby increasing solubility in solvents like chloroform, chlorobenzene, or tetrahydrofuran (B95107) (THF). nih.gov This enables the formation of high-quality, uniform thin films from solution, which is critical for fabricating reliable electronic devices.
| Polymer Type | Typical Side Chain | Solubility in Common Organic Solvents (e.g., Chloroform, Toluene) | Suitability for Solution Processing |
|---|---|---|---|
| Unsubstituted Polythiophene | None | Insoluble | Poor |
| Poly(3-hexylthiophene) (P3HT) | Linear Alkyl (Hexyl) | Good | Excellent |
| Polythiophene with Branched Alkoxy Group | e.g., 2-methoxy-2-propyl | Very Good to Excellent | Excellent |
Beyond solubility, the methoxy-propyl group exerts both steric and electronic influences that can be used to fine-tune the charge transport properties of the final material.
Steric Effects: The physical bulk of the 2-methoxy-2-propyl group introduces a significant steric hindrance. This can influence the planarity of the conjugated backbone in a polymer. While excessive twisting of the backbone can be detrimental by interrupting conjugation, a controlled amount of steric interaction can prevent excessive aggregation and promote more ordered molecular packing in the solid state, which is beneficial for charge transport. researchgate.net The precise arrangement of side chains dictates the intermolecular π-π stacking distance, a critical parameter for efficient charge hopping between molecules or polymer chains.
Electronic Effects: The methoxy (B1213986) (-OCH₃) component of the group has a significant electronic influence. Oxygen is an electronegative atom, but due to resonance, the methoxy group as a whole acts as an electron-donating group when attached to an aromatic system like thiophene. This electron-donating nature increases the electron density of the thiophene ring, which in turn raises the energy level of the Highest Occupied Molecular Orbital (HOMO).
Modulating the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels is fundamental to designing effective organic semiconductors. A higher HOMO level can facilitate better energy level alignment with the electrodes for more efficient hole injection in a transistor or with the electrolyte in a DSSC. researchgate.net This ability to tune the electronic properties through side-chain engineering is a cornerstone of modern organic materials science.
| Thiophene Derivative | Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Band Gap Alteration |
|---|---|---|---|---|
| Unsubstituted Thiophene | None (Reference) | Reference | Reference | Reference |
| Thiophene with Electron-Donating Group (e.g., Methoxy) | +I, +M (Donating) | Raises (less stable) | Slightly Raises | Generally Decreases |
| Thiophene with Electron-Withdrawing Group (e.g., Cyano) | -I, -M (Withdrawing) | Lowers (more stable) | Lowers | Generally Decreases |
Future Research Directions and Advanced Methodologies
Sustainable and Green Synthesis Strategies for Bromothiophene Derivatives
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For bromothiophene derivatives like 2-Bromo-5-(2-methoxy-2-propyl)thiophene, future research will focus on moving away from harsh reagents and solvents. One promising avenue is the use of sodium halides as a source of electrophilic halogens in greener solvents like ethanol. nih.gov This approach eliminates the need for harsh cyclizing agents and toxic solvents, aligning with the principles of green chemistry. nih.govnih.gov
| Green Synthesis Strategy | Key Advantages | Relevant Compound Class |
| Sodium Halides in Ethanol | Milder reaction conditions, avoids harsh solvents and reagents. | Halogenated Thiophenes |
| Pd-catalysed C–H Arylation in Water | Utilizes an environmentally benign solvent, can be scaled up. | Arylated Thiophene (B33073) Derivatives |
| Use of Industrial Wastewater | Reduces consumption of fresh water resources, improves green metrics. | Arylated Thiophene Derivatives |
Development of Novel Catalytic Systems for Efficient Functionalization
The functionalization of the thiophene core is crucial for tuning the electronic and physical properties of the resulting materials. Future research will focus on developing novel and more efficient catalytic systems to manipulate the structure of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. d-nb.infonih.gov The development of new palladium catalysts and ligands will aim to improve reaction yields, selectivity, and tolerance to a wider range of functional groups under milder conditions. nih.gov
A significant area of development is the direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical approach. nih.gov Research into catalytic systems that can selectively activate the C-H bonds of the thiophene ring in the presence of the bromo- and alkoxyalkyl-substituents will be a key focus. This will enable the direct introduction of various functional groups, leading to a diverse library of new materials derived from this compound.
Exploration of New Architectures for Organic Electronic Devices
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting properties. mdpi.com this compound serves as a versatile monomer for the synthesis of conjugated polymers for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). researchgate.netrsc.org
Future research will explore the incorporation of this monomer into novel polymer architectures to enhance device performance. For instance, in OSCs, the design of new donor-acceptor copolymers can improve light absorption and charge separation efficiencies. chemistryviews.org The 2-methoxy-2-propyl group may enhance the solubility of the resulting polymers, facilitating their processing from solution and potentially influencing the morphology of the active layer in bulk heterojunction solar cells. nih.gov In OFETs, the development of new thiophene-based polymers can lead to higher charge carrier mobilities and improved device stability. rsc.org The ability to functionalize the thiophene ring through the bromo-substituent allows for the fine-tuning of the polymer's electronic energy levels to match other materials in the device, leading to more efficient charge injection and transport. rsc.org
| Device Application | Key Research Direction | Potential Role of this compound |
| Organic Solar Cells (OSCs) | Development of new donor-acceptor copolymers with optimized energy levels and morphology. | Monomer for soluble, processable polymers with tunable electronic properties. |
| Organic Field-Effect Transistors (OFETs) | Synthesis of polymers with high charge carrier mobility and stability. | Building block for polymers with potentially improved solution processability and solid-state packing. |
Advanced Computational Design of Thiophene-Based Materials
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the design and prediction of the properties of new materials. scienceopen.com Future research will heavily rely on DFT calculations to guide the synthesis of novel materials derived from this compound. mdpi.com These computational studies can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the absorption spectra of hypothetical polymers before their synthesis. researchgate.nete3s-conferences.org
By simulating the effects of different functional groups and polymer structures, researchers can rationally design materials with optimized properties for specific applications. For example, DFT can be used to screen a large number of potential comonomers to be polymerized with this compound to identify candidates that will result in polymers with the desired energy levels for efficient solar cells. nih.gov This computational-driven approach can significantly accelerate the discovery of new high-performance materials while reducing the experimental effort and resources required.
Integration with Emerging Photonic and Optoelectronic Technologies
The unique optical and electronic properties of thiophene-based materials make them promising candidates for a range of emerging photonic and optoelectronic applications. researchgate.net Materials derived from this compound could find use in technologies beyond conventional solar cells and transistors. For instance, the development of new fluorescent or phosphorescent polymers could lead to applications in organic light-emitting diodes (OLEDs) and sensors. The ability to tune the emission color and efficiency through chemical modification is a key advantage of organic materials.
Furthermore, the integration of these materials into photonic devices, such as waveguides and optical switches, is an exciting area of future research. The nonlinear optical properties of conjugated thiophene derivatives can be exploited for these applications. The synthesis of well-defined oligomers and polymers from this compound will be crucial for establishing structure-property relationships and for fabricating high-quality thin films required for these devices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-5-(2-methoxy-2-propyl)thiophene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce substituents onto the thiophene core. For example, brominated thiophene derivatives (e.g., 2-bromothiophene) serve as precursors, with subsequent functionalization via nucleophilic substitution or coupling reactions . Key optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency .
- Data Table :
| Synthetic Step | Reaction Type | Conditions (Temp, Solvent) | Yield Range |
|---|---|---|---|
| Bromination | Electrophilic | 0–25°C, CH₂Cl₂ | 60–75% |
| Methoxypropyl Addition | Suzuki Coupling | 100°C, DMF, Pd(PPh₃)₄ | 45–65% |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–7.5 ppm for thiophene) and methoxy protons (δ 3.2–3.5 ppm). The 2-propyl group’s methyl signals appear at δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : Expect molecular ion peaks [M+H]⁺ matching the molecular formula (C₈H₁₁BrOS). Fragmentation patterns include loss of Br (Δm/z ≈ 80) and methoxypropyl groups .
- IR Spectroscopy : Key stretches include C-Br (~550 cm⁻¹), C-S (~680 cm⁻¹), and C-O (methoxy, ~1100 cm⁻¹) .
Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substrate Scope : Test coupling partners (e.g., aryl boronic acids, alkynes) to assess compatibility.
- Catalyst Screening : Compare Pd(0) vs. Pd(II) catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) for efficiency .
- Kinetic Monitoring : Use TLC or in-situ NMR to track reaction progress and optimize time-to-completion .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT/B3LYP calculations (6-31G* basis set) predict electron density distribution. The bromine atom lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic/electrophilic sites, guiding functionalization strategies .
- Data Table :
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO | -5.8 | Electron-rich thiophene ring |
| LUMO | -1.2 | Bromine enhances electrophilicity |
Q. What strategies resolve contradictions in reported reaction outcomes during derivative synthesis (e.g., unexpected byproducts)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., debrominated products or methoxy group cleavage).
- Reaction Optimization : Adjust stoichiometry (e.g., excess boronic acid in Suzuki coupling) or introduce protecting groups for sensitive substituents .
Q. How does the substitution pattern influence this compound’s utility in conjugated polymers for optoelectronic devices?
- Methodological Answer :
- Conjugation Extension : The methoxypropyl group enhances solubility, while bromine enables further cross-coupling to build π-conjugated systems .
- Bandgap Engineering : UV-Vis and cyclic voltammetry measure optical/electronic properties. Thiophene-based polymers typically exhibit bandgaps of 2.0–3.0 eV, suitable for organic semiconductors .
Q. In medicinal chemistry, how is this compound utilized to develop enzyme inhibitors, and what assays validate its bioactivity?
- Methodological Answer :
- Target Identification : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes (e.g., kinases). The bromine and methoxy groups may occupy hydrophobic pockets .
- In Vitro Assays : Use fluorescence-based assays (e.g., ATPase activity) or cell viability assays (MTT) to confirm inhibitory effects. IC₅₀ values <10 µM indicate potential drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
